
Potassium decylxanthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium decylxanthate is an organosulfur compound belonging to the xanthate family. Xanthates are salts or esters of xanthic acid, characterized by the presence of the functional group ROCS2−. This compound, specifically, is used primarily in the mining industry as a flotation agent to separate valuable minerals from ores. The compound is known for its yellowish color, which is a common trait among xanthates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium decylxanthate is synthesized through a process known as xanthation. This involves the reaction of decanol (a ten-carbon alcohol) with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{OH} + \text{CS}2 + \text{KOH} \rightarrow \text{C}{10}\text{H}_{21}\text{OCS}_2\text{K} + \text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where decanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in the form of powder, granules, or flakes .
Análisis De Reacciones Químicas
Types of Reactions: Potassium decylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen, a disulfide compound.
Reduction: Reduction reactions can break the xanthate into its constituent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products:
Oxidation: Dixanthogen.
Reduction: Decanol and carbon disulfide.
Substitution: Various substituted xanthates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Potassium decylxanthate has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of potassium decylxanthate in flotation processes involves its adsorption onto the surface of mineral particles. The xanthate group interacts with the mineral surface, rendering it hydrophobic. This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected. The molecular targets include sulfide minerals, and the pathways involve the formation of hydrophobic layers on the mineral surfaces .
Comparación Con Compuestos Similares
- Potassium ethylxanthate
- Potassium isopropylxanthate
- Potassium amylxanthate
- Potassium butylxanthate
Comparison: Potassium decylxanthate is unique due to its longer alkyl chain (ten carbons), which imparts different solubility and adsorption characteristics compared to shorter-chain xanthates like potassium ethylxanthate and potassium isopropylxanthate. This makes it more effective in certain flotation processes where longer hydrophobic chains are advantageous .
Propiedades
Número CAS |
7308-25-0 |
|---|---|
Fórmula molecular |
C11H21KOS2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
potassium;decoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
ROKMMAWTMJKDKE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


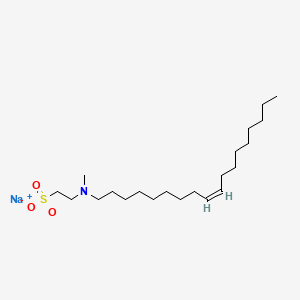



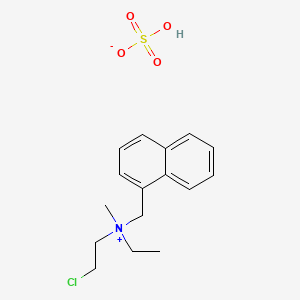


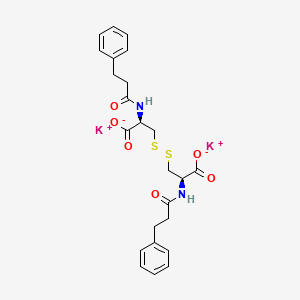
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
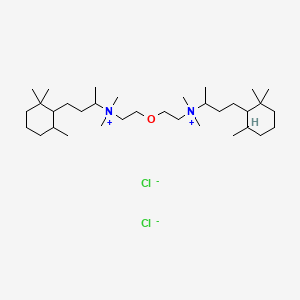
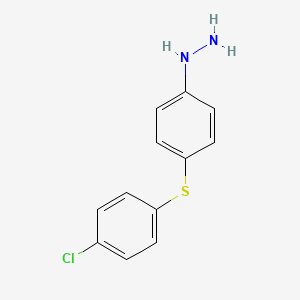


![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
